

Spectroscopic Interpretation of 1,3,5-Tri-tert-butylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Tri-tert-butylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and interpretation for **1,3,5-tri-tert-butylbenzene**. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview

1,3,5-Tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon. Its structure, characterized by three bulky tert-butyl groups positioned symmetrically on the benzene ring, gives rise to distinct and readily interpretable spectroscopic signatures. This guide will delve into the details of its ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,3,5-tri-tert-butylbenzene**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	~7.3	s	Ar-H
~1.3	s	-C(CH ₃) ₃	
^{13}C	~150	s	Ar-C (quaternary)
~121	s	Ar-C-H	
~34	s	-C(CH ₃) ₃	
~31	s	-C(CH ₃) ₃	

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is referenced from publicly available spectral databases.

Table 2: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
246	17.03	[M] ⁺ (Molecular Ion)
231	99.99	[M-CH ₃] ⁺ (Base Peak)
57	47.87	[C(CH ₃) ₃] ⁺
232	19.79	Isotopic peak of [M-CH ₃] ⁺
108	6.66	Fragmentation product

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic, tert-butyl)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic ring)
~1365	Strong	C-H bend (tert-butyl)
~880	Strong	C-H out-of-plane bend (isolated Ar-H)

Note: This represents a summary of expected characteristic peaks. Detailed peak lists are available in spectral databases.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols represent standard practices in the field for the analysis of organic compounds like **1,3,5-tri-tert-butylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1,3,5-tri-tert-butylbenzene** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

- Key acquisition parameters include a spectral width appropriate for proton signals (e.g., 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- The free induction decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.

¹³C NMR Spectroscopy Protocol:

- The spectrometer is tuned to the ¹³C frequency.
- A standard proton-decoupled pulse sequence is employed to acquire the spectrum, which results in singlets for all carbon signals.
- A wider spectral width is used (e.g., 0-200 ppm).
- Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
- Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of solid **1,3,5-tri-tert-butylbenzene** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR Spectroscopy Protocol:

- A background spectrum of the empty sample compartment or a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} , by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in a high-vacuum source.

Mass Spectrometry Protocol:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Elucidation

The high degree of symmetry in **1,3,5-tri-tert-butylbenzene** simplifies its spectroscopic interpretation.

¹H NMR: The spectrum is expected to show two singlets. The downfield singlet corresponds to the three equivalent aromatic protons, while the upfield singlet with a larger integration value represents the 27 equivalent protons of the three tert-butyl groups.

¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are anticipated. Two signals will appear in the aromatic region, corresponding to the three substituted and three unsubstituted aromatic carbons. The other two signals in the aliphatic region arise from the quaternary and methyl carbons of the tert-butyl groups.

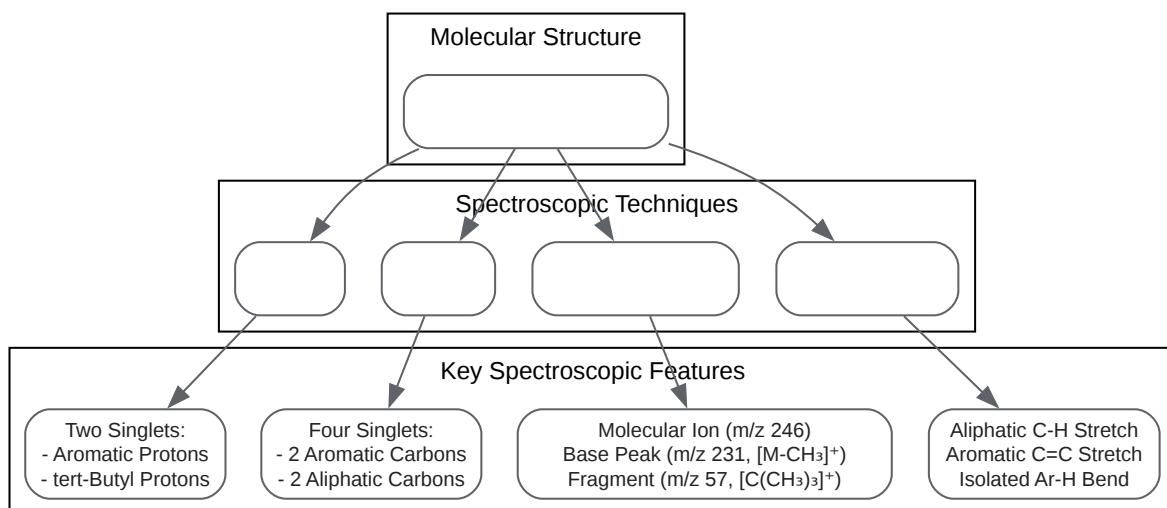
Mass Spectrometry: The mass spectrum shows a clear molecular ion peak at m/z 246, confirming the molecular weight of the compound.^[1] The base peak at m/z 231 corresponds to

the loss of a methyl group ($[M-15]^+$), a common fragmentation pathway for tert-butyl substituted compounds, resulting in a stable tertiary carbocation.^[1] The peak at m/z 57 is characteristic of the tert-butyl cation.^[1]

Infrared Spectroscopy: The IR spectrum displays characteristic absorptions for a substituted benzene ring and aliphatic C-H bonds. The strong C-H stretching bands just below 3000 cm^{-1} are indicative of the tert-butyl groups. The aromatic C=C stretching vibrations appear in the $1600\text{-}1480\text{ cm}^{-1}$ region. A strong absorption around 880 cm^{-1} is characteristic of the out-of-plane C-H bending of the isolated aromatic protons.

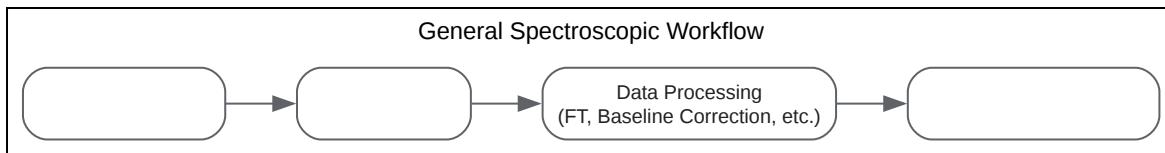
Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **1,3,5-tri-tert-butylbenzene**.



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Caption: Logical relationship between the molecular structure and its key spectroscopic features.



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Caption: A generalized experimental workflow for spectroscopic analysis.

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References

- 1. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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